3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate
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Overview
Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a complex organic compound that features a pyrazole core substituted with various functional groups This compound is notable for its unique structural attributes, which include a perfluorophenyl thioether group and a phenylacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the perfluorophenyl thioether group: This step involves the nucleophilic substitution of a perfluorophenyl halide with a thiol group on the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole derivative with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The perfluorophenyl thioether group can enhance its binding affinity and specificity for certain targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of the ester.
4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl acetate: Similar structure but with different substitution patterns.
Uniqueness
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the perfluorophenyl thioether and phenylacetate ester groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N2O2S/c1-13-22(34-23-20(28)18(26)17(25)19(27)21(23)29)24(31(30-13)15-10-6-3-7-11-15)33-16(32)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFOJPHCGRDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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